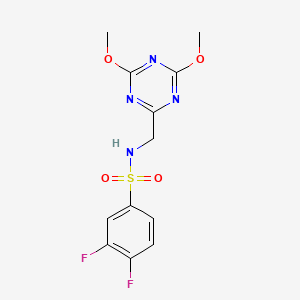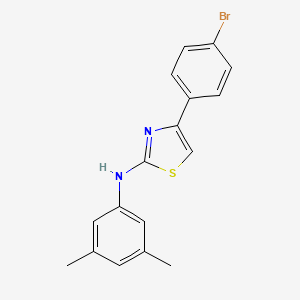
4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family. It is commonly known as BPTA and is widely used in scientific research applications. BPTA has attracted the attention of researchers due to its unique chemical structure and potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The synthesis of 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine and related compounds involves multi-step pathways, including nucleophilic addition and condensation reactions. These compounds are characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry. Single crystal X-ray diffraction studies provide insights into their crystal structures, revealing information on molecular geometry, hydrogen bonding interactions, and crystal packing (AfraQuasar A. Nadaf et al., 2019).
Corrosion Inhibition
Thiazole derivatives, including those with bromophenyl groups, have been investigated for their corrosion inhibition performance on metals such as iron. Quantum chemical parameters and molecular dynamics simulations are used to predict the efficiency of these inhibitors. Theoretical studies, supported by experimental results, suggest that these compounds exhibit significant inhibition capabilities, attributed to their interaction with metal surfaces, which could be valuable for protecting metals from corrosion (S. Kaya et al., 2016).
Antimicrobial Activity
Some thiazole derivatives have been evaluated for their antimicrobial properties. Studies on these compounds, including those with 4-bromophenyl groups, show varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. This highlights their potential as templates for designing new antimicrobial agents. Spectroscopic analysis and antimicrobial testing indicate moderate to high activity, underscoring the role of chemical structure in biological efficacy (Ammar Kubba et al., 2018).
Material Science Applications
In the field of material sciences, thiazole derivatives are explored for their potential in creating novel materials with unique properties. For instance, thiazole-based compounds have been used in the development of security inks and stimuli-responsive materials. Their chemical structure allows for the design of compounds with specific optical properties, such as fluorescence, which can be tailored for use in security printing and other advanced material applications (Xiao-lin Lu et al., 2016).
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S/c1-11-7-12(2)9-15(8-11)19-17-20-16(10-21-17)13-3-5-14(18)6-4-13/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKSRIXEMOFQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2802158.png)

![4-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2802160.png)
![2-fluoro-N-(2-methoxy-5-methylphenyl)-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2802162.png)

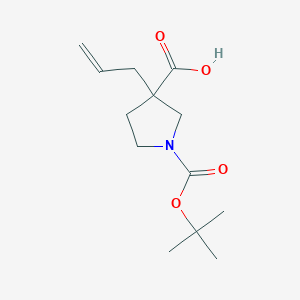
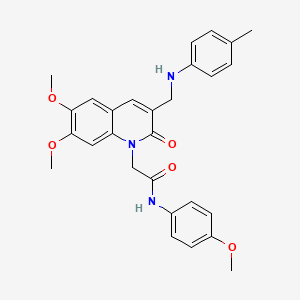
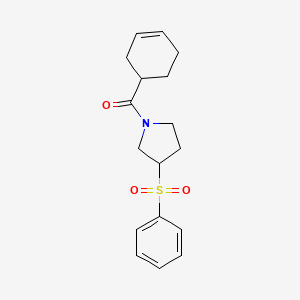
![exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2802170.png)
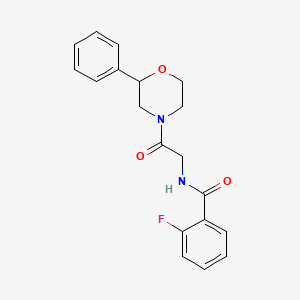
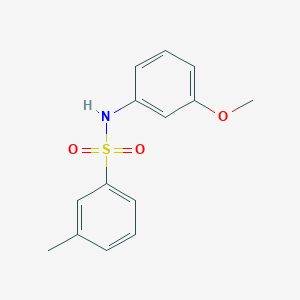
![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)
